tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate
Description
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-8-9(7-14)12-5-6-13(8)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3 |
InChI Key |
IZLURWYPZGYEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NCCN1C(=O)OC(C)(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Ring Closure Using Ethylenediamine and Glycidol Followed by Boc Protection and Selective Deprotection
This method, described in a recent patent for a closely related compound (R)-1-Boc-3-hydroxymethylpiperazine, can be adapted for the methyl-substituted analog:
Step 1: Ring Closure
Ethylenediamine reacts with (S)-glycidol in the presence of potassium carbonate and a catalytic amount of copper chromite in dimethylbenzene under reflux (20-24 hours). This forms the 2-hydroxymethylpiperazine intermediate in aqueous phase after workup.Step 2: Double Boc Protection
The aqueous intermediate is treated with di-tert-butyl dicarbonate (Boc2O) under alkaline conditions (NaOH) at low temperature (ice bath) and then stirred at room temperature for 10-13 hours. This yields 1,4-di-Boc-2-hydroxymethylpiperazine after extraction and recrystallization.Step 3: Selective Deprotection
The di-Boc intermediate is refluxed with sodium hydroxide in ethanol for 3-5 hours, followed by extraction and recrystallization to selectively remove one Boc group, affording the target (R)-1-Boc-3-hydroxymethylpiperazine.
This route is advantageous due to:
- Use of inexpensive, readily available starting materials (ethylenediamine and glycidol)
- Avoidance of heavy metal catalysts like palladium
- Good yields and scalability for industrial production
Reduction of Boc-Protected Piperazine Carboxylates
Another reported method involves:
- Starting from methyl 4-Boc-piperazine-2-carboxylate derivatives
- Reduction of the ester group to the hydroxymethyl group using sodium borohydride in the presence of nickel chloride catalyst in ethanol at 0°C under inert atmosphere for 4 hours
This method provides a direct route to the hydroxymethyl derivative with good yield (~83%) but requires careful control of reaction conditions and handling of metal catalysts.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Ring Closure | Ethylenediamine : (S)-glycidol (1:1.1-1.2 molar ratio), K2CO3 (1:5-6 molar ratio), Cu chromite (0.1-0.15 mass ratio), dimethylbenzene, reflux 20-24 h | Forms 2-hydroxymethylpiperazine intermediate in aqueous phase |
| 2 | Double Boc Protection | Di-tert-butyl dicarbonate (1:2.1-2.2 molar ratio to intermediate), NaOH, ice bath addition, room temp 10-13 h | Produces 1,4-di-Boc-2-hydroxymethylpiperazine |
| 3 | Selective Boc Deprotection | 1,4-di-Boc intermediate, NaOH aqueous solution, 95% ethanol, reflux 3-5 h | Yields (R)-1-Boc-3-hydroxymethylpiperazine after extraction and recrystallization |
| Alt. | Ester Reduction | Sodium borohydride, nickel chloride, anhydrous ethanol, 0°C, inert atmosphere, 4 h | Reduces methyl ester to hydroxymethyl group; requires metal catalyst |
Analytical and Purification Techniques
- Extraction and Washing: Organic phases are washed with hydrochloric acid or sodium chloride solutions to remove impurities.
- Drying: Over anhydrous sodium sulfate or similar drying agents.
- Recrystallization: To improve purity and isolate the product as a solid.
- Characterization:
Research Findings and Industrial Relevance
- The ring closure method using ethylenediamine and glycidol is favored for industrial scale-up due to cost-effectiveness and environmental considerations (no heavy metals).
- The reduction method using sodium borohydride and nickel chloride is efficient but less preferred industrially due to catalyst handling and waste disposal issues.
- The stereochemical integrity of the product is critical for its application in drug synthesis, and the described methods provide good control over stereochemistry.
- The Boc protection strategy allows for selective functional group manipulation, facilitating further synthetic transformations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperazine-1-carboxylate.
Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl group enhances its lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The hydroxymethyl group can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally analogous piperazine derivatives with variations in substituent type, position, and stereochemistry. Key examples include:
*Estimated based on substituent mass.
Physicochemical Properties
- Solubility : The hydroxymethyl group in the target compound improves aqueous solubility compared to alkyl-substituted analogs like (R)-tert-Butyl 3-ethylpiperazine-1-carboxylate .
- Stability: Boc protection enhances stability during synthesis, as seen in tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (stable under basic conditions) .
- Stereochemical Impact: The (2S,5R) configuration in the target compound () may influence binding affinity in chiral environments, unlike non-stereospecific analogs like tert-Butyl 4-methylpiperazine-1-carboxylate .
Biological Activity
tert-Butyl 3-(hydroxymethyl)-2-methylpiperazine-1-carboxylate (CAS No. 278788-66-2) is a piperazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 216.28 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : The reaction begins with the appropriate piperazine derivatives and tert-butyl esters.
- Reaction Conditions : Commonly performed under acidic or basic conditions to facilitate the formation of the desired carboxylate structure.
- Purification : The product is purified through crystallization or chromatography to achieve the desired purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : It may act as a modulator at various receptor sites, influencing signaling pathways associated with disease states.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives, including this compound:
- Case Study : A study demonstrated that compounds similar to tert-butyl 3-(hydroxymethyl)-2-methylpiperazine exhibited cytotoxic effects in cancer cell lines, notably FaDu hypopharyngeal tumor cells. The compound induced apoptosis and showed improved efficacy compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Mechanism : The compound may exert antioxidant properties, reducing oxidative stress in neuronal cells, which is crucial for conditions like Alzheimer's disease .
Comparative Analysis
To understand the significance of this compound in comparison to other piperazine derivatives, a summary table is provided below:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |
| N-(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfonyl)-4-nitrobenzamide | Antimicrobial, Anticancer | Enzyme inhibition |
| Avapritinib | Cancer treatment | Inhibition of receptor tyrosine kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
